molecular formula C11H11NO6 B128465 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester CAS No. 154078-86-1

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester

Cat. No.: B128465
CAS No.: 154078-86-1
M. Wt: 253.21 g/mol
InChI Key: BAHPGWHNYYTIFV-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester is a synthetic organic compound of interest in chemical synthesis and pharmaceutical research. This methyl ester is characterized by the presence of both a nitrophenyl group and a methoxycarbonyl group on its core structure. Compounds with nitrophenylacetic acid frameworks are frequently utilized as key intermediates in multi-step synthetic pathways, particularly in the construction of more complex nitrogen-containing heterocycles . The methoxycarbonyl group is a common functional group used in organic chemistry that can serve as a protective group for carboxylic acids or be modified into other functionalities in subsequent reaction steps . Researchers may find application for this ester in developing novel compounds for various research fields. This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for use in diagnostic procedures. It is not intended for human or veterinary consumption.

Properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-8-5-7(11(14)18-2)3-4-9(8)12(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHPGWHNYYTIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439312
Record name 5-(METHOXYCARBONYL)-2-NITROPHENYLACETIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154078-86-1
Record name 5-(METHOXYCARBONYL)-2-NITROPHENYLACETIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenylacetic acid derivative followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester groups can be hydrolyzed to yield the corresponding acids.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester groups yields the corresponding carboxylic acids.

Scientific Research Applications

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Key Characteristics:

  • Functional Groups : Methoxycarbonyl, nitro, and methyl ester.
  • Reactivity : The nitro group facilitates electrophilic substitution reactions, while the ester groups participate in hydrolysis or transesterification .
  • Applications : Similar compounds are intermediates in synthesizing antitumor agents, agrochemicals, and heterocyclic compounds .

Comparison with Structurally Similar Compounds

The following table compares 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester with analogous compounds, highlighting structural differences and functional implications:

Compound Name CAS Number Key Structural Features Biological/Industrial Relevance Reference
This compound Not explicitly listed Phenyl ring with 5-methoxycarbonyl, 2-nitro, and methyl ester side chain. Potential intermediate for antitumor agents.
Methyl 2-(3-fluoro-5-nitrophenyl)acetate 226888-37-5 Fluorine substituent at phenyl 3-position; altered electronic effects. Enhanced stability in agrochemicals.
(5-Fluoro-2-nitrophenyl)acetic acid 29640-98-0 Carboxylic acid instead of methyl ester; increased hydrophilicity. Limited reactivity in esterification.
5-(Methoxycarbonyl)furan-2-carboxylic acid 6750-85-2 Furan ring replaces phenyl; carboxylic acid at position 2. Used in polymer synthesis.
Methyl 5-methoxyindole-2-acetate 27798-66-9 Indole ring system with methoxy and ester groups. Intermediate for pyridocarbazole antitumor agents.

Structural and Functional Analysis:

Substituent Positioning :

  • The 2-nitro group in the target compound directs electrophilic substitution to the para position, similar to Methyl 2-(3-fluoro-5-nitrophenyl)acetate .
  • Replacing the phenyl ring with a furan (as in 5-(Methoxycarbonyl)furan-2-carboxylic acid) reduces aromatic stability but enhances solubility in polar solvents .

Ester vs. Carboxylic Acid :

  • The methyl ester group in the target compound improves membrane permeability compared to the carboxylic acid analog (CAS 29640-98-0), which is more polar and less bioavailable .

Biological Activity :

  • Methyl 5-methoxyindole-2-acetate (CAS 27798-66-9) demonstrates the importance of heterocyclic rings in antitumor activity, a feature absent in the target compound .
  • Nitroaromatic esters like the target compound are precursors to reduced amine derivatives, which are critical in agrochemical synthesis .

Critical Notes and Contradictions

  • Steric Effects : Ethyl esters (e.g., CAS 78543-07-4) exhibit slower hydrolysis rates than methyl esters due to larger alkyl groups, suggesting the target compound’s methyl ester may hydrolyze more readily .
  • Contradictory Reactivity : While nitro groups typically deactivate aromatic rings, the methoxycarbonyl group’s electron-withdrawing nature may further modulate reactivity, contrasting with fluorine-substituted analogs .

Biological Activity

5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester, also known as methyl 3-(2-methoxy-2-oxoethyl)-4-nitrobenzoate, is an organic compound with significant biological activity. This article explores its chemical properties, synthesis methods, biological interactions, and potential applications in various fields.

  • Molecular Formula : C11H13N O5
  • Molecular Weight : Approximately 253.21 g/mol
  • Structural Features : The compound features a nitro group at the para position relative to the ester functionality and a methoxycarbonyl group, which may influence its reactivity and interactions with biological targets.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

  • Esterification Reactions : Involves the reaction of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst.
  • Nitration of Precursor Compounds : The introduction of the nitro group can be achieved through electrophilic aromatic substitution on suitable phenolic precursors.

Antimicrobial Properties

Nitro-containing compounds, including this compound, are known for their antimicrobial activities. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For example:

  • Antibacterial Activity : Studies indicate that nitro compounds exhibit efficacy against various bacteria by generating toxic radicals upon reduction .
  • Antifungal Activity : Similar mechanisms have been observed in antifungal applications, where nitro groups interact with critical enzymes in fungal metabolism .

Anticancer Potential

Research has highlighted the potential of nitro compounds in cancer therapy. The presence of the nitro group is crucial for their cytotoxic effects against cancer cells. For instance:

  • Mechanism of Action : Nitro compounds can induce oxidative stress within cancer cells, leading to apoptosis. This has been observed in several studies involving structurally similar compounds .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various nitrophenyl derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assay :
    • In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The cytotoxicity was attributed to its ability to induce DNA damage through reactive oxygen species (ROS) generation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-nitrobenzoateNitro group at para positionSimpler structure; lacks methoxycarbonyl group
Ethyl 3-nitrophenylacetateNitro group at meta positionDifferent ester chain length
Methyl 3-(methoxycarbonyl)-4-nitrobenzoateSimilar methoxycarbonyl groupVariation in positioning of functional groups

Q & A

Q. What are the common synthetic routes for preparing 5-(Methoxycarbonyl)-2-nitrophenylacetic acid methyl ester?

The synthesis typically involves sequential esterification and nitration steps. For example, methyl ester formation can be achieved via acid-catalyzed esterification of the corresponding carboxylic acid with methanol. The nitration step requires careful control of reaction conditions (e.g., nitric acid concentration, temperature) to ensure regioselectivity at the 2-position of the phenyl ring. Column chromatography (e.g., petroleum ether/ethyl acetate gradients) is commonly used for purification, as demonstrated in analogous ester syntheses .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm ester and nitro group positions via chemical shifts (e.g., ester carbonyl at ~165–170 ppm in 13C NMR).
  • IR Spectroscopy : Identification of ester C=O (~1740 cm⁻¹) and nitro (NO₂) stretches (~1520–1350 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation. Phase-change data (e.g., melting point) from differential scanning calorimetry (DSC) may supplement structural analysis .

Q. What purification techniques are effective for isolating this ester?

Column chromatography with silica gel and ethyl acetate/petroleum ether eluents is widely used. Recrystallization from ethanol or methanol may further enhance purity. Evidence from similar ester syntheses highlights the importance of solvent polarity adjustments to optimize separation .

Q. What safety precautions are necessary when handling this compound?

Follow guidelines for nitroaromatic compounds:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from light and moisture, as nitro groups can degrade under harsh conditions. Refer to SDS protocols for structurally related nitro-esters .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during characterization?

Cross-validate using complementary techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic protons or ester conformers.
  • X-ray crystallography : Definitive structural confirmation, as applied to analogous phosphonate esters .
  • Computational modeling (DFT) : Predict NMR/IR spectra to compare with experimental data .

Q. What are the challenges in achieving regioselective nitration during synthesis?

The methoxycarbonyl group is electron-withdrawing, directing nitration to the ortho/para positions. However, steric hindrance from the ester moiety may favor para substitution. Optimize by:

  • Using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts.
  • Monitoring reaction progress via TLC to halt before over-nitration occurs. Lessons from nitro-furan syntheses may inform condition selection .

Q. How does the methoxycarbonyl group influence the compound’s reactivity?

The electron-withdrawing nature of the methoxycarbonyl group:

  • Reduces electron density on the phenyl ring, stabilizing intermediates in electrophilic substitutions.
  • Enhances hydrolytic stability of the ester under basic conditions compared to aliphatic esters. This is consistent with structural analyses of related methoxycarbonyl-phenyl derivatives .

Q. What strategies optimize yield in multi-step syntheses?

  • Protecting groups : Temporarily block reactive sites (e.g., acetic acid moiety) during nitration.
  • Catalysis : Use Lewis acids (e.g., FeCl₃) to accelerate esterification.
  • Stepwise monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progression. Evidence from phosphonate ester synthesis highlights the efficacy of stepwise optimization .

Q. How can researchers differentiate between isomers formed during synthesis?

  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is attempted.
  • NOE (Nuclear Overhauser Effect) NMR : Identify spatial proximity of substituents in regioisomers.
  • Isotopic labeling : Use 15N-labeled reagents to trace nitro group positioning .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting point data across studies?

  • Sample purity : Repeat recrystallization and validate via HPLC.
  • Polymorphism : Perform DSC to detect multiple crystalline forms.
  • Inter-laboratory calibration : Cross-reference with standardized thermochemical databases (e.g., NIST) .

Q. Why might unexpected byproducts form during esterification?

Common issues include:

  • Transesterification : Methanol may react with other esters in the mixture. Use anhydrous conditions and molecular sieves.
  • Acid-catalyzed decomposition : Nitro groups may hydrolyze under prolonged acidic conditions. Neutralize the reaction post-esterification .

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